molecular formula C9H21AsO3 B14681979 Nonylarsonic acid CAS No. 36333-44-5

Nonylarsonic acid

Cat. No.: B14681979
CAS No.: 36333-44-5
M. Wt: 252.18 g/mol
InChI Key: OAIWSAYTCYXSRV-UHFFFAOYSA-N
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Description

Nonylarsonic acid is an organoarsenic compound with the chemical formula C9H21AsO3 It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a nonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonylarsonic acid can be synthesized through the reaction of nonyl alcohol with arsenic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction can be represented as:

C9H19OH+H3AsO4C9H21AsO3+H2O\text{C9H19OH} + \text{H3AsO4} \rightarrow \text{C9H21AsO3} + \text{H2O} C9H19OH+H3AsO4→C9H21AsO3+H2O

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

Nonylarsonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The nonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution Reactions: These often require the presence of a strong acid or base as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.

Scientific Research Applications

Nonylarsonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: It is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.

    Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting cancer cells.

    Industry: It is used in the production of pesticides and herbicides due to its arsenic content.

Mechanism of Action

The mechanism by which nonylarsonic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and metabolic pathways, ultimately affecting cell viability.

Comparison with Similar Compounds

Similar Compounds

    Arsenic Acid (H3AsO4): A simpler arsenic compound with similar chemical properties.

    Methylarsonic Acid (CH3AsO3H2): Another organoarsenic compound with a methyl group instead of a nonyl group.

    Dimethylarsinic Acid ((CH3)2AsO2H): Contains two methyl groups and is used in similar applications.

Uniqueness

Nonylarsonic acid is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more hydrophobic and affects its reactivity and interactions with biological molecules.

Properties

CAS No.

36333-44-5

Molecular Formula

C9H21AsO3

Molecular Weight

252.18 g/mol

IUPAC Name

nonylarsonic acid

InChI

InChI=1S/C9H21AsO3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3,(H2,11,12,13)

InChI Key

OAIWSAYTCYXSRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[As](=O)(O)O

Origin of Product

United States

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